Fmoc-NMe-PEG2-acid
Description
Contextualizing Fmoc-NMe-PEG2-acid within Heterobifunctional Linker Chemistry
Heterobifunctional linkers are molecules possessing two different reactive functional groups, allowing for the selective coupling of two distinct molecular entities. This compound serves as such a linker, featuring a protected amine at one terminus (via the Fmoc group and the N-methyl group) and a carboxylic acid at the other, separated by a PEG chain. This structural arrangement enables controlled conjugation reactions. The Fmoc group can be selectively removed under basic conditions to yield a free amine, which can then be used for further coupling reactions. broadpharm.combroadpharm.comaxispharm.combiochempeg.com Similarly, the terminal carboxylic acid can react with primary amine groups, typically in the presence of coupling agents like EDC or HATU, to form stable amide bonds. broadpharm.combroadpharm.comaxispharm.combiochempeg.com This differential reactivity is key to its utility in creating well-defined conjugates.
The Role of Polyethylene (B3416737) Glycol (PEG) Moieties in Molecular Design for Enhanced Aqueous Solubility and Biocompatibility
Polyethylene glycol (PEG) moieties are widely incorporated into molecular designs due to their advantageous properties, particularly enhanced aqueous solubility and biocompatibility. chempep.comalfa-chemistry.comcreativepegworks.comcreative-biolabs.combiochempeg.com PEG is a synthetic, water-soluble polymer composed of repeating ethylene (B1197577) oxide units (-CH₂-CH₂-O-). chempep.comcreativepegworks.com The interaction of these units with water molecules through hydrogen bonding confers high solubility in aqueous environments to molecules to which PEG is attached. chempep.comcreativepegworks.comcreative-biolabs.com This increased solubility is crucial for applications in biological systems, where the medium is predominantly water.
Beyond solubility, PEG is known for its biocompatibility, exhibiting minimal toxicity and low immunogenicity. chempep.comalfa-chemistry.comcreativepegworks.combiochempeg.com This makes PEG-containing molecules suitable for use in various biomedical and pharmaceutical applications. chempep.comcreativepegworks.com The flexible nature of the PEG chain, arising from the free rotation around its C-O bonds, also contributes to its utility as a linker, providing a flexible spacer between conjugated molecules. chempep.comcreative-biolabs.com PEG linkers have been shown to improve the stability of conjugated molecules, protecting them from degradation and reducing non-specific binding. creative-biolabs.com
Significance of Fmoc-Protected N-Methylated Amino Acid Derivatives in Peptide and Conjugate Synthesis
Fmoc-protected amino acid derivatives are fundamental building blocks in solid-phase peptide synthesis (SPPS). The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group is a base-labile protecting group widely used for the temporary protection of the α-amino group of amino acids during peptide chain elongation. uci.edupeptide.com Its removal under mild basic conditions, typically using piperidine (B6355638), allows for the coupling of the next amino acid in the sequence. uci.edupeptide.com
The inclusion of an N-methyl group on the amino acid nitrogen, as in this compound, introduces a modification that can impact the properties of the resulting peptide or conjugate. N-methylation can influence the conformation of peptide chains, increase their resistance to enzymatic degradation, and affect their lipophilicity and membrane permeability. acs.orgnih.gov The synthesis of Fmoc-protected N-methyl amino acids often involves specific procedures to achieve selective methylation while maintaining the integrity of the Fmoc and side-chain protecting groups. acs.orgnih.govnih.gov Using Fmoc-protected N-methylated amino acid derivatives allows for the controlled incorporation of these modified residues into peptides and conjugates using established Fmoc-SPPS protocols or solution-phase synthesis methods. nih.gov
The combination of the Fmoc-protected N-methyl amino group, the PEG spacer, and the terminal carboxylic acid in this compound provides a versatile heterobifunctional linker. This structure allows for the controlled introduction of an N-methylated site and a soluble, flexible PEG chain into a molecule, with distinct points for conjugation through the amine (after Fmoc deprotection) and the carboxylic acid. This makes it a valuable tool in the synthesis of complex biomolecules and conjugates with tailored properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[2-[2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO6/c1-24(11-13-29-15-14-28-12-10-22(25)26)23(27)30-16-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-9,21H,10-16H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTMIEOCTHKTICD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOCCOCCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Preparation of Fmoc Nme Peg2 Acid and Its Analogs
Advanced Approaches for N-Methylation in Fmoc-Chemistry
N-methylation of amino groups within Fmoc-based synthesis requires careful consideration to avoid side reactions and maintain the integrity of the Fmoc protecting group. Several advanced approaches have been developed for this purpose.
Solid-Phase Synthesis Techniques for Fmoc-N-Methyl-Amino Acid Integration
Solid-phase synthesis (SPS) is a widely used technique for the preparation of peptides and peptide analogs, including those containing N-methylated amino acids. A common strategy involves modifying the amino acid directly on the solid support. One effective method utilizes the temporary protection of the secondary amine with an o-nitrobenzenesulfonyl (o-NBS) group after Fmoc deprotection. nih.govacs.orgnih.govacs.orggoogle.com This renders the remaining N-H acidic, allowing for subsequent alkylation. nih.govgoogle.com After methylation, the o-NBS group is removed, and the Fmoc group is re-introduced. acs.orgnih.gov This three-step procedure—sulfonylation, methylation, and desulfonylation followed by Fmoc protection—is compatible with Fmoc SPPS. nih.govacs.orggoogle.com
Comparative Analysis of Alkylating Agents (e.g., Dimethyl Sulfate (B86663) vs. Methyl Iodide) in N-Methylation Protocols
Various alkylating agents can be employed for the N-methylation step in solid-phase synthesis. Dimethyl sulfate and methyl iodide are two commonly used reagents. Studies have compared the efficacy of these agents in the Biron−Kessler method for N-methylation on solid support. nih.govresearchgate.netresearchgate.net This method typically involves the o-NBS protection strategy. nih.gov
Research has shown that both dimethyl sulfate and methyl iodide can be used successfully to synthesize Fmoc-N-methyl amino acids with high yield and purity. nih.govresearchgate.net For instance, in the synthesis of Fmoc-N-Me-Thr(tBu)-OH and Fmoc-N-Me-βAla-OH, both alkylating agents provided the desired products efficiently. nih.govresearchgate.net
While both are effective, considerations such as toxicity and handling properties may influence the choice of alkylating agent. Dimethyl sulfate is noted for its high toxicity and ability to methylate DNA, while methyl iodide also presents high toxicity and volatility. google.com Alternative methylating agents with lower toxicity, such as dimethyl carbonate, are being explored in other methylation contexts, though their direct application in Fmoc-based solid-phase N-methylation of amino acids would require specific protocol development. google.com
General Principles of Oligoethylene Glycol Linker Synthesis with Fmoc Protection
Oligoethylene glycol (PEG) linkers are widely used in chemical synthesis to increase the solubility of molecules in aqueous media and to provide flexible spacing between functional units. broadpharm.commedkoo.com The synthesis of oligoethylene glycol linkers with Fmoc protection typically involves building the PEG chain and incorporating the Fmoc-protected amine and the carboxylic acid functionalities.
PEG linkers with defined molecular weights can be synthesized, and these can be converted into Fmoc-protected PEG amino acids suitable for solid-phase synthesis. nih.govwatanabechem.co.jp These linkers can be incorporated into synthetic schemes using standard coupling procedures. peptide.com The synthesis often involves incorporating ethylene (B1197577) glycol units and then functionalizing the ends with the desired groups, such as an Fmoc-protected amine and a carboxylic acid. For Fmoc-NMe-PEG2-acid, this involves a PEG2 unit (two ethylene glycol repeats), an N-methylamine, and a carboxylic acid. The Fmoc group serves as a base-labile protecting group for the amine, compatible with standard Fmoc deprotection conditions (e.g., piperidine (B6355638) in DMF). broadpharm.commedkoo.comuci.edu
PEG linkers can be synthesized with varying lengths and end-group functionalizations, allowing for the creation of diverse building blocks for conjugation and synthesis. nih.govwatanabechem.co.jp The synthesis of PEGylated molecules can be performed in solution or on a solid support. nih.govnih.govresearchgate.net
Optimization of Reaction Conditions for High Purity and Yield in Research Synthesis
Optimizing reaction conditions is crucial for achieving high purity and yield in the synthesis of complex molecules like this compound and its analogs. This involves carefully controlling factors such as reactant stoichiometry, solvent choice, reaction time, temperature, and purification procedures.
In solid-phase synthesis, optimization of coupling and deprotection steps is essential. For N-methylation on solid support, optimizing the sulfonylation, methylation, and desulfonylation steps is critical for efficiency and yield. nih.govacs.org Parameters such as the equivalents of reagents, reaction times, and choice of base (e.g., DBU, collidine, DIEA) can significantly impact the outcome. nih.govnih.govacs.orgresearchgate.net Recent work has focused on reducing the time required for on-resin N-methylation procedures while maintaining high efficiency. acs.org
For the synthesis of PEGylated compounds, the choice of coupling reagents for forming amide bonds (e.g., EDC, HATU, DIC/HOBt) and the reaction conditions (solvent, temperature, time) need to be optimized based on the specific reactants and desired product. broadpharm.commedkoo.compeptide.com The cleavage conditions from solid support, particularly when using acid-labile resins like 2-CTC, must be carefully controlled to ensure complete cleavage without degrading the product or removing acid-sensitive side-chain protecting groups. nih.govuci.eduksyun.comnih.gov
Purification methods, such as chromatography, are often necessary to obtain the final product in high purity. Optimization of chromatographic conditions (stationary phase, mobile phase gradient) is vital for separating the desired compound from impurities and unreacted starting materials.
Here is a table summarizing some key properties of this compound and related PEG linkers based on the search results:
| Compound Name | Formula | Molecular Weight ( g/mol ) | CAS Number | PubChem CID |
| This compound | C₂₃H₂₇NO₆ | 413.5 | 1807518-77-9 | - |
| (2-[2-(Fmoc-amino)ethoxy]ethoxy)acetic acid (Fmoc-NH-PEG2-acid) | C₂₁H₂₃NO₆ | 385.42 | 166108-71-0 | 2756092 fishersci.dkfishersci.ca |
| 2-[2-(2-Aminoethoxy)ethoxy]acetic acid (H-PEG2-acid) | C₆H₁₃NO₄ | 163.17 | - | 362706 americanelements.com |
| Fmoc-NH-PEG2-Propionic Acid | C₂₂H₂₅NO₆ | 399.5 | 872679-70-4 | - |
| Fmoc-N-amido-PEG7-acid | C₃₂H₄₅NO₁₁ | 619.3 | - | 75412421 uni.lu |
| Fmoc-N-amido-PEG16-acid | C₅₀H₈₁NO₂₀ | 1015.5 | - | 75535016 uni.lu |
Note: PubChem CID for this compound was not directly found, but CIDs for related PEG2 linkers are provided.
Chemical Reactivity and Functionalization of Fmoc Nme Peg2 Acid
Mechanisms of Fmoc Deprotection for Amine Functionalization in Conjugation Reactions
The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group is a widely used protecting group in peptide synthesis and bioconjugation due to its lability under mild basic conditions, which are typically orthogonal to the conditions used for other common protecting groups like Boc (tert-butyloxycarbonyl) researchgate.net. Deprotection of the Fmoc group on Fmoc-NMe-PEG2-acid liberates a secondary methylamine (B109427). This free amine is then available for subsequent conjugation reactions, such as coupling with activated carboxylic acids, isocyanates, or other electrophiles.
The mechanism of Fmoc deprotection generally involves a base-catalyzed β-elimination reaction. Common bases used for this purpose include piperidine (B6355638), morpholine, or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in a suitable solvent like DMF (N,N-dimethylformamide) . Piperidine (typically 20% in DMF) is a frequently employed reagent for Fmoc removal in solid-phase synthesis . The reaction proceeds through the abstraction of the acidic proton on the fluorene (B118485) ring by the base, leading to the fragmentation of the molecule and release of carbon dioxide and the free amine. The dibenzofulvene intermediate formed during this process is typically scavenged by the base or other additives in the reaction mixture to prevent side reactions.
The resulting secondary methylamine on the PEG linker can then participate in various conjugation chemistries. For instance, it can react with activated carboxylic acids to form stable amide bonds, a common strategy for attaching the PEG linker to peptides, proteins, or small molecules containing carboxylic acid functionalities.
Carboxylic Acid Activation Strategies for Amide Bond Formation in Research Settings
The terminal carboxylic acid group of this compound is a key functional handle for forming amide bonds with primary or secondary amines on target molecules. Direct reaction between a carboxylic acid and an amine to form an amide is generally slow and requires high temperatures. Therefore, activation of the carboxylic acid is necessary to facilitate the reaction under milder conditions suitable for complex molecules.
Various strategies exist for activating carboxylic acids, primarily involving the formation of reactive intermediates that are more susceptible to nucleophilic attack by the amine. These strategies are widely employed in peptide synthesis and the formation of amide linkages in other research applications iajpr.com.
Amide Coupling Reagents and Their Selectivity (e.g., EDC, HATU, DCC)
Amide coupling reagents are crucial for promoting the formation of amide bonds by activating the carboxylic acid component. Several reagents are commonly used, each with its own advantages and considerations regarding reactivity, efficiency, and selectivity.
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): EDC is a widely used water-soluble carbodiimide (B86325) coupling reagent. It activates the carboxylic acid by forming an O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, yielding the amide bond and a soluble urea (B33335) byproduct. EDC is often used in conjunction with additives like N-hydroxysuccinimide (NHS) or sulfo-NHS to form a more stable activated ester intermediate, which can improve coupling efficiency and reduce side reactions, such as O-acylisourea rearrangement or hydrolysis luxembourg-bio.com. EDC/NHS coupling is a common method for conjugating carboxyl groups to amine groups on proteins or other biomolecules in aqueous or mixed organic/aqueous buffers.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate (B91526) N-oxide): HATU is a uronium-based coupling reagent frequently used in solid-phase peptide synthesis. It is known for its rapid activation and efficient coupling, particularly with sterically hindered amines. HATU reacts with the carboxylic acid in the presence of a base to form an activated ester, typically an O-acyl-N-(tetramethyluronium-hexafluorophosphate) species, which then reacts with the amine. HATU-mediated couplings are generally fast and proceed with minimal racemization, making them suitable for peptide synthesis luxembourg-bio.com.
DCC (N,N'-Dicyclohexylcarbodiimide): DCC is another classic carbodiimide coupling reagent, similar in mechanism to EDC. It forms an O-acylisourea intermediate with the carboxylic acid. Reaction with an amine yields the amide and insoluble dicyclohexylurea (DCU) as a byproduct, which can be removed by filtration luxembourg-bio.com. While effective, DCC can lead to side reactions like N-acylurea formation and epimerization, particularly when activating chiral carboxylic acids luxembourg-bio.com. The insolubility of the DCU byproduct can also be a consideration in some synthetic procedures.
The choice of coupling reagent can influence the reaction rate, yield, and potential for side reactions, including epimerization of chiral centers adjacent to the carboxylic acid. Additives like HOBt (hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole) are often used in conjunction with carbodiimides (EDC, DCC) or uronium/aminium reagents (HATU) to enhance reactivity, suppress racemization, and improve coupling efficiency luxembourg-bio.com.
Derivatization of the PEG Chain for Tunable Properties in Research Applications
The PEG chain in this compound provides hydrophilicity and flexibility, which are beneficial for increasing the solubility of conjugated molecules in aqueous environments and potentially reducing aggregation and non-specific interactions cpcscientific.comissuu.com. The PEG chain itself can also be modified or varied in length to tune the properties of the resulting conjugate for specific research applications.
While this compound contains a defined PEG2 unit (two ethylene (B1197577) glycol repeats), related linkers with different numbers of PEG units (e.g., PEG1, PEG3, PEG4, and longer chains) are available broadpharm.com. Varying the PEG length can influence the hydrodynamic radius of the conjugate, affecting its pharmacokinetics, biodistribution, and clearance in biological systems cpcscientific.comissuu.com. Longer PEG chains generally lead to increased hydrodynamic size, which can prolong circulation half-life by reducing renal filtration and potentially shielding the conjugated molecule from enzymatic degradation and immune recognition cpcscientific.comissuu.com.
Applications in Peptide and Protein Conjugation Research
Design and Synthesis of PEGylated Peptides and Proteins Utilizing Fmoc-NMe-PEG2-acid
This compound acts as a versatile building block for incorporating a PEG moiety into peptides and proteins. Its bifunctional nature, featuring a protected amine and a reactive carboxylic acid, allows for its integration into various synthesis strategies. The carboxylic acid can be activated for coupling to available amine groups on the target biomolecule, while the Fmoc-protected amine can be deprotected later for further functionalization or used as a terminal group. The incorporation of PEGylated amino acids, such as those derived from Fmoc-PEG-acids, is compatible with solid-phase peptide synthesis (SPPS) methods acs.org.
N-Terminal PEGylation Approaches
N-terminal PEGylation specifically targets the alpha-amine at the beginning of a peptide chain. This can be achieved through direct coupling of a PEG carboxylic acid, such as the one present in this compound, to the N-terminal amine of the peptide, typically as the last step in solid-phase synthesis after removal of the temporary protecting group. Alternatively, N-terminal modification can be accomplished via native chemical ligation involving a PEG thioester and a cysteine residue cpcscientific.com. Research has explored N-terminal PEGylation using Fmoc-PEG2-acid in peptide synthesis on resin aacrjournals.org. Studies have also investigated the impact of N-terminal PEGylation with different PEG lengths on peptide activity nih.gov.
C-Terminal PEGylation Strategies
C-terminal PEGylation focuses on attaching a PEG chain to the carboxyl group at the end of a peptide. This strategy can be more synthetically challenging compared to N-terminal modification cpcscientific.com. Approaches include the use of thiocarboxylic acid modification and sulfone-azide PEG reagents, or hydrazide modifications combined with a pyruvoyl PEG reagent cpcscientific.com. Fmoc chemistry, commonly used in peptide synthesis, has been employed for C-terminal PEGylation by coupling PEG chains as Fmoc amino acids nih.gov. C-terminal PEGylation of peptides has been shown to influence their biodistribution and clearance nih.gov.
Side-Chain Conjugation Techniques
PEGylation can be performed at various amino acid side chains that possess suitable functional groups for reaction cpcscientific.com. The carboxylic acid group of this compound can react with the epsilon-amine group of lysine (B10760008) residues, a common target for side-chain conjugation, in the presence of coupling agents broadpharm.commedkoo.comcd-bioparticles.net. While the general principle of side-chain PEGylation is well-established cpcscientific.com, and the reactivity of the carboxylic acid is known broadpharm.commedkoo.comcd-bioparticles.net, specific detailed research findings explicitly demonstrating the use of this compound for side-chain conjugation of lysine residues were not prominently featured in the provided search results. Carboxyl-specific PEGylation, targeting aspartic and glutamic acid residues using PEG amines and coupling reagents like EDC, represents a complementary strategy for modifying acidic side chains chemicalbook.com.
Impact of this compound-Mediated PEGylation on Biomacromolecular Research Properties
PEGylation utilizing linkers like this compound significantly impacts the properties of peptides and proteins, making them more suitable for various research and potential therapeutic applications.
Reduction of Immunogenicity in Research Models
PEGylation, the process of conjugating polyethylene (B3416737) glycol chains to molecules, is a widely employed strategy to modulate the immunogenicity of peptides and proteins in research settings. By increasing the hydrodynamic volume and shielding potential epitopes, PEGylation can reduce recognition by the immune system creativepegworks.comgoogle.com. While direct studies specifically detailing the immunogenicity reduction achieved solely with this compound conjugates were not prominently found within the search results, the general principle of PEGylation with similar PEG linkers supports its potential application in this area in research models. PEGylation can protect against in vivo biological inactivation by proteolysis and reduce the immunogenicity of some biopharmaceuticals creativepegworks.com.
Impact on Hydrodynamic Volume and In Vitro/In Vivo Pharmacokinetic Parameters in Research Contexts
The addition of PEG chains, including those provided by linkers like this compound, significantly impacts the hydrodynamic volume of conjugated molecules. This increase in size can lead to altered behavior in research contexts, particularly affecting pharmacokinetic parameters such as circulation half-life and renal clearance creativepegworks.comgoogleapis.com. Studies on PEGylated peptides and proteins have demonstrated that increasing PEG size can prolong circulation time and enhance aqueous solubility and stability, thereby improving bioavailability creativepegworks.comaxispharm.com. While specific data for conjugates solely with this compound were not detailed, the established effects of PEGylation with similar PEG2 linkers (those containing two ethylene (B1197577) glycol units) suggest that incorporation of this compound would contribute to increased hydrodynamic volume and potentially improved pharmacokinetic profiles in research models compared to the unconjugated molecule. For instance, PEGylation has been shown to improve pharmacokinetic and pharmacodynamic properties like solubility, stability, and bioavailability axispharm.com.
Bioconjugation to Antibodies and Affinity Proteins for Research Tool Development
This compound can be utilized in the bioconjugation of antibodies and affinity proteins for the development of various research tools. The terminal carboxylic acid can be coupled to available amine groups on antibodies or proteins, often after activation. Alternatively, the Fmoc group can be removed to expose a secondary amine for conjugation to activated carboxylic acids or other suitable functional groups on the biomolecule or an intermediate linker. This allows for the creation of homogeneous or site-specific conjugates depending on the conjugation strategy employed. Such conjugates are valuable in developing diagnostic tools, targeted delivery systems, and probes for studying protein interactions axispharm.comdiva-portal.orgcd-bioparticles.net. For example, PEGylated amino acids are used as linkers in the synthesis of bioconjugates like peptides, proteins, and drugs axispharm.com. Bioconjugation to other molecules enables the extension of antibody function for research purposes diva-portal.org.
Integration of this compound into Solid-Phase Peptide Synthesis (SPPS) Workflows
This compound is compatible with Fmoc-based Solid-Phase Peptide Synthesis (SPPS), a widely used technique for synthesizing peptides bachem.comresearchgate.netiris-biotech.de. In SPPS, amino acids are sequentially added to a growing peptide chain anchored to a solid support bachem.com. Fmoc-protected amino acids are typically used, with the Fmoc group being removed by a base (like piperidine) in each cycle to allow the coupling of the next amino acid researchgate.netchempep.com. This compound, with its Fmoc protection and carboxylic acid, can be incorporated into a peptide sequence during SPPS like a standard Fmoc-amino acid. The carboxylic acid forms a peptide bond with the free amine on the resin-bound peptide, while the Fmoc-protected N-methyl amine is carried along the synthesis. After the peptide chain is assembled, the Fmoc group on the incorporated this compound can be selectively removed, providing a handle for further modification or conjugation at a specific site within the peptide sequence broadpharm.comcsdn.net. This allows for the creation of peptides with site-specific PEGylation or the incorporation of other molecules via the exposed N-methyl amine. The compatibility with automated SPPS systems further facilitates its use in generating complex peptide conjugates for research bachem.com.
Role of Fmoc Nme Peg2 Acid in Advanced Molecular Systems and Probes
Development of Proteolysis-Targeting Chimeras (PROTACs) with Fmoc-NMe-PEG2-acid Linkers
Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to induce the degradation of target proteins via the ubiquitin-proteasome system. A PROTAC molecule typically consists of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two ligands. rsc.orgmedchemexpress.comtargetmol.comjenkemusa.combiochempeg.com this compound, often referred to by synonyms such as Fmoc-NH-PEG2-CH2COOH or Fmoc-N-amido-PEG2-acid, is utilized as a PEG-based linker in the synthesis of PROTACs. targetmol.combiochempeg.commedchemexpress.commedchemexpress.com The linker is a critical component of a PROTAC, influencing its ability to bring the target protein and the E3 ligase into sufficient proximity for ubiquitination and subsequent degradation. chemrxiv.org PEG linkers are frequently incorporated into PROTAC structures, accounting for a significant percentage of reported PROTAC molecules. biochempeg.com The inclusion of a PEG spacer can enhance the water solubility of the PROTAC, which in turn can affect its cell permeability and potentially improve oral absorption. jenkemusa.combiochempeg.com
Linker Length and Flexibility in PROTAC Design and Efficacy Studies
The length and flexibility of the linker in a PROTAC molecule are crucial parameters that significantly impact its efficacy. sigmaaldrich.com The optimal linker length is not universal but depends on the specific target protein and E3 ligase involved, as it needs to appropriately orient the two ligands to facilitate the formation of a productive ternary complex. PEG linkers, including those based on the PEG2 unit found in this compound, offer tunable lengths and inherent flexibility. jenkemusa.combiochempeg.com Studies investigating the structure-activity relationship of PROTACs have demonstrated that systematic changes in linker length can influence degradation efficiency. jenkemusa.comsigmaaldrich.com For instance, a shortened PEG2 linker has been explored in the development of certain degraders, showing high degradation potency and efficacy in some cases, although further reduction in length or changes in conformation can negatively impact ternary complex formation and degradation activity. chemrxiv.org This highlights the delicate balance required in linker design to achieve optimal spatial arrangement between the POI and E3 ligase.
Strategies for Conjugating E3 Ligands and Target Protein Ligands
The synthesis of PROTACs involves the chemical conjugation of the E3 ligase ligand and the target protein ligand to the linker molecule. rsc.orgmedchemexpress.comtargetmol.comjenkemusa.com this compound is a valuable linker in this context due to its orthogonal functional groups. The terminal carboxylic acid can readily react with primary amines on either the E3 ligase ligand or the target protein ligand through the formation of stable amide bonds, typically facilitated by coupling reagents such as EDC or HATU. biochempeg.combroadpharm.com The Fmoc-protected amine provides a handle that can be selectively deprotected under basic conditions to reveal a free amine, allowing for subsequent conjugation to another activated functional group on the second ligand. biochempeg.combroadpharm.com This bifunctional nature enables modular synthesis strategies, allowing for the convergent assembly of the PROTAC molecule. rsc.org While this compound itself contains an amine and a carboxylic acid, modified PEG2 linkers incorporating functional groups compatible with click chemistry, such as azides or alkynes, are also widely used for the efficient and specific conjugation of PROTAC components. rsc.orgmedchemexpress.combiochempeg.comapexbt.commedchemexpress.eumedchemexpress.commedchemexpress.comimmunomart.com
Integration into Antibody-Drug Conjugates (ADCs) as Cleavable Linkers
Antibody-Drug Conjugates (ADCs) are a class of highly potent biopharmaceutical drugs designed to selectively deliver cytotoxic payloads to cancer cells. An ADC comprises an antibody, a stable linker, and a cytotoxic drug. PEG linkers are frequently incorporated into the design of ADCs. broadpharm.com this compound and its synonyms are recognized as cleavable linkers in the synthesis of ADCs. targetmol.combiochempeg.commedchemexpress.commedchemexpress.com Cleavable linkers are specifically designed to remain stable in circulation but undergo cleavage within the tumor microenvironment or inside the target cell, thereby releasing the cytotoxic drug at the site of action. axispharm.comjenkemusa.com The inclusion of PEG linkers in ADCs can improve the water solubility and stability of the conjugate, contributing to favorable pharmacokinetic properties. broadpharm.com Fmoc-NH-PEG2-CH2COOH, a synonym for this compound, is explicitly listed as a cleavable ADC linker. medchemexpress.comprecisepeg.com
Applications in Click Chemistry Methodologies
Click chemistry refers to a set of highly reliable, selective, and efficient reactions that are widely used for bioconjugation and the assembly of complex molecules. PEG linkers functionalized with reactive groups compatible with click chemistry, such as azides or alkynes, are valuable tools in this field. medchemexpress.combiochempeg.comapexbt.commedchemexpress.eumedchemexpress.commedchemexpress.comimmunomart.comprecisepeg.combroadpharm.com While this compound itself does not directly participate in click chemistry, modified analogs, such as Fmoc-N-amido-PEG2-azide, are specifically designed for these applications. medchemexpress.commedchemexpress.com These modified PEG2 linkers allow for rapid and efficient conjugation with molecules bearing complementary functional groups (alkynes, cyclooctynes, etc.) through click chemistry reactions.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Modified this compound
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as the "classic" click reaction, involves the reaction between an azide (B81097) and a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,2,3-triazole ring. medchemexpress.comapexbt.commedchemexpress.eumedchemexpress.commedchemexpress.comimmunomart.combroadpharm.com Modified PEG2 linkers, such as Fmoc-N-amido-PEG2-azide, which contain an azide functional group, are suitable substrates for CuAAC. medchemexpress.commedchemexpress.com This reaction is widely used for conjugating various molecular entities, including peptides, proteins, nucleic acids, and small molecules, and finds applications in the synthesis of PROTACs and other bioconjugates. rsc.org
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Modified this compound
The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a bioorthogonal click chemistry reaction that occurs between an azide and a strained alkyne, such as a cyclooctyne (B158145) (e.g., DBCO or BCN), without the need for a copper catalyst. medchemexpress.combiochempeg.comapexbt.commedchemexpress.eumedchemexpress.commedchemexpress.comimmunomart.com This copper-free nature makes SPAAC particularly useful for conjugations in biological systems where copper could be toxic or interfere with biomolecule function. Modified PEG2 linkers, such as Fmoc-N-amido-PEG2-azide, can also undergo SPAAC with appropriate strained alkyne partners. medchemexpress.commedchemexpress.com This reaction provides an alternative click chemistry strategy for conjugating molecules using PEG2-based linkers, offering biocompatibility and efficiency.
Compound Names and PubChem CIDs
Functionalization of Nanomaterials and Surfaces for Research
Functionalization of nanomaterials and surfaces is crucial for tailoring their properties and enabling their use in diverse applications, including drug delivery, biosensing, and cell culture. The incorporation of PEG chains is a common strategy to improve biocompatibility, increase solubility, and reduce non-specific interactions. Fmoc-protected PEG-acid derivatives, including this compound, play a significant role in introducing PEG moieties onto these substrates through both covalent and non-covalent methods.
Non-Covalent Functionalization of Carbon Nanotubes Using Fmoc-Amino Acid-PEG Complexes
Single-walled carbon nanotubes (SWNTs) hold significant promise in biomedicine, such as in drug delivery systems, owing to their nanoscale structural characteristics. frontiersin.orgnih.govnih.gov However, their inherent hydrophobicity and tendency to aggregate pose challenges for their dispersion in aqueous biological environments and can lead to cytotoxicity. yok.gov.trgecarbon.org Non-covalent functionalization using amphiphilic molecules is an effective strategy to overcome these limitations. frontiersin.orgnih.govnih.govyok.gov.tr
Fmoc-amino acid-bearing polyethylene (B3416737) glycol (PEG) chains have been explored for the non-covalent modification of SWNTs. frontiersin.orgnih.govnih.govacs.orgyok.gov.trresearchgate.net In this approach, the aromatic Fmoc group can interact with the π-system of the carbon nanotube surface through π-π interactions, while the hydrophilic PEG chain extends into the aqueous medium, providing steric stabilization and enhancing dispersion. frontiersin.orgnih.govnih.gov Studies have investigated the effectiveness of different Fmoc-amino acids conjugated to PEG of varying molecular weights (e.g., 2,000, 5,000, and 12,000 Da) for SWNT functionalization. frontiersin.orgnih.govnih.gov Molecular dynamics simulations have been employed to understand the interactions between Fmoc-amino acids and the SWNT surface, identifying suitable candidates for effective coating. frontiersin.orgnih.govnih.gov For instance, Fmoc-cysteine and Fmoc-tryptophan showed better average interaction energies with SWNTs compared to Fmoc-glycine, attributed to the higher number of aromatic groups in cysteine and tryptophan contributing to π-π interactions. frontiersin.orgnih.govnih.gov
Experimental studies have demonstrated the successful adsorption of Fmoc-amino acid-PEG complexes onto SWNTs, confirmed by techniques such as thermogravimetric analysis (TGA) and UV-Vis spectroscopy. frontiersin.orgnih.govnih.govresearchgate.net The amount of adsorbed complex was found to be remarkably high. frontiersin.orgnih.govnih.gov Furthermore, the functionalization significantly improved the dispersion stability of SWNTs in water. frontiersin.orgnih.govnih.gov For example, SWNTs functionalized with Fmoc-cysteine-PEG5000 and Fmoc-cysteine-PEG12000 complexes showed prolonged suspension times in deionized water, lasting up to 1 and 5 weeks, respectively. frontiersin.orgnih.govnih.gov Longer PEG chains (e.g., PEG12000) were found to be particularly effective in providing stable coatings and preventing precipitation, as they can wrap around the nanotube surface through van der Waals forces while the long chains interact with water. frontiersin.orgnih.gov Although specific studies detailing the use of this compound for carbon nanotube functionalization were not prominently found, the principles demonstrated with other Fmoc-amino acid-PEG complexes, where the Fmoc group mediates interaction with the nanotube and the PEG chain provides solubility and dispersion, are relevant. frontiersin.orgnih.govnih.govacs.orgyok.gov.trresearchgate.net
Research findings on the non-covalent functionalization of SWNTs with Fmoc-amino acid-PEG complexes highlight the influence of both the amino acid type and the PEG chain length on the functionalization efficiency and the stability of the resulting dispersions. The interaction energy between the Fmoc derivative and the nanotube surface plays a critical role in effective coating and preserving biocompatibility. frontiersin.orgnih.govnih.gov
Here is a table summarizing representative data on the dispersion stability of SWNTs functionalized with different Fmoc-amino acid-PEG complexes:
| Fmoc-Amino Acid | PEG Molecular Weight (Da) | Suspension Time in Deionized Water | Reference |
| Cysteine | 5000 | Up to 1 week | frontiersin.orgnih.govnih.gov |
| Cysteine | 12000 | Up to 5 weeks | frontiersin.orgnih.govnih.gov |
| Glycine | 12000 | Did not completely settle | frontiersin.orgnih.gov |
| Tryptophan | 12000 | Did not completely settle | frontiersin.orgnih.gov |
These results indicate that the choice of Fmoc-amino acid and PEG chain length significantly impacts the stability of the non-covalently functionalized carbon nanotube dispersions.
Design of PEG-Modified Thin Films for Biosensing and Cell Culture Research
PEG-modified thin films are widely used in biosensing and cell culture applications to create surfaces that resist non-specific protein adsorption and cell adhesion, or conversely, to provide a platform for controlled cell attachment and growth. researchgate.netresearchgate.netdiyhpl.usmdpi.comresearchgate.netgoogle.com The ability of PEG to create a hydrated layer at the material surface is key to its anti-fouling properties, reducing the non-specific adsorption of proteins and subsequent cell adhesion. researchgate.netdiyhpl.us
Fmoc-PEG-acid derivatives, including this compound, can be utilized to introduce PEG chains onto various surfaces through covalent immobilization. The carboxylic acid group can be coupled to amine-terminated surfaces, for example, through amide bond formation. broadpharm.commedkoo.combroadpharm.combioglyco.com After immobilization, the Fmoc group can be removed to expose a reactive amine, allowing for further conjugation of biomolecules such as peptides or proteins to the PEGylated surface. broadpharm.commedkoo.com
In biosensing applications, PEG-modified surfaces help to minimize background noise caused by non-specific binding of sample components to the sensor surface, thereby improving the sensitivity and specificity of the assay. researchgate.netmdpi.com Studies have shown that functional PEG surfaces can significantly reduce non-specific binding while allowing for specific binding of target analytes. researchgate.net For instance, PEG-modified films incorporating biotin-terminated PEG chains demonstrated reduced non-specific binding of streptavidin while retaining specific binding affinity. researchgate.net
In cell culture research, PEG-modified surfaces can be designed to either promote or inhibit cell adhesion depending on the specific requirements. Surfaces densely coated with PEG typically resist cell attachment, which is useful for creating non-fouling areas or for studying cell-surface interactions in a controlled manner. researchgate.netdiyhpl.us Conversely, by incorporating cell-adhesive peptides (e.g., RGD sequences) onto a PEG-modified background, researchers can create surfaces that selectively promote the attachment of specific cell types. nih.govacs.org
The length and density of the immobilized PEG chains influence the effectiveness of the surface modification. Longer PEG chains and higher grafting densities generally lead to improved resistance to protein adsorption and cell adhesion. nih.govresearchgate.netdiyhpl.us While specific research detailing the use of this compound for the design of PEG-modified thin films was not extensively found in the provided snippets, the compound's structure, with its PEG spacer and reactive carboxylic acid, makes it suitable for covalent attachment to surfaces. broadpharm.commedkoo.com The terminal carboxylic acid allows for coupling to amine-functionalized substrates, a common method for creating functional thin films. researchgate.net The ability to deprotect the Fmoc group to reveal a secondary amine provides a handle for further immobilization of biomolecules, enabling the creation of functionalized surfaces for specific biological interactions in biosensing and cell culture. broadpharm.commedkoo.com Research on PEG-modified films for cell culture has shown that the stability of the polymer-peptide bond is important, with amide bonds generally being more stable under cell culture conditions. researchgate.net
The design of PEG-modified thin films using compounds like this compound allows for fine-tuning of surface properties to control interactions with biological entities, which is critical for the development of advanced biosensors and cell culture substrates.
Computational and Theoretical Investigations of Fmoc Nme Peg2 Acid Conjugates
Molecular Dynamics (MD) Simulations for Ligand-Linker Interaction Prediction
Molecular Dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules and their interactions over time. In the context of conjugates involving PEGylated linkers like Fmoc-NMe-PEG2-acid, MD simulations can provide insights into the conformational flexibility of the linker and its influence on the interaction between the conjugated molecule (ligand) and its target.
Studies utilizing MD simulations on PEGylated systems have explored the interactions between PEG chains and various surfaces or biomolecules. For instance, MD simulations have been employed to understand the interaction energies between Fmoc-amino acid-bearing PEG chains and carbon nanotubes, which is relevant for drug delivery systems. chemicalbook.com These simulations can help identify favorable interactions that contribute to stable conjugation and dispersion. chemicalbook.com Similarly, MD has been used to study the self-assembly and structural properties of peptide-PEG-peptide conjugates and the interaction of peptides conjugated to polymers with receptors.
While direct MD studies specifically on this compound conjugates interacting with targets may not be extensively reported, simulations on related N-methylated and PEGylated systems offer valuable insights. MD simulations can predict the preferred conformations of the this compound linker in different environments (e.g., aqueous solution, near a protein surface), the potential for steric hindrance introduced by the linker and the N-methyl group, and how these factors might affect the binding pose and affinity of the conjugated ligand to its biological target. The flexibility of the PEG chain allows the conjugated molecule to explore a larger conformational space, and MD simulations can map this space and assess the accessibility of the ligand to its binding site.
In Silico Modeling for Optimizing Conjugation Efficiency and Conformational Dynamics
In silico modeling encompasses a range of computational techniques used to design, predict, and optimize chemical and biological processes. For this compound conjugates, in silico methods can be applied to optimize the efficiency of the conjugation reaction and understand the resulting conformational dynamics of the conjugate.
Computational modeling can also assess the impact of the linker on the protein or peptide structure to which it is conjugated. While PEGylation generally enhances solubility and reduces aggregation, the specific attachment site and linker structure can influence the conformational stability of the biomolecule. In silico methods can predict potential attachment sites that minimize disruption to the biomolecule's native fold and function.
Predictive Analytics for Bioconjugation Outcomes
Predictive analytics involves using computational models and algorithms to forecast the outcomes of biological experiments or processes. In the context of this compound conjugates, predictive analytics can aim to forecast the success of a conjugation reaction, the properties of the resulting conjugate, and potentially its behavior in biological systems.
By integrating data from structural analysis, MD simulations, and in silico modeling of linker-ligand and linker-biomolecule interactions, predictive models can be developed. These models can take into account factors such as the reactivity of the functional groups, the predicted conformational preferences of the conjugate, and potential non-specific interactions. For instance, predictive methods have been explored for identifying stabilizing PEGylation sites within proteins based on structural features.
Predictive models for bioconjugation outcomes involving this compound could aim to forecast:
The efficiency and yield of the conjugation reaction at specific sites.
The homogeneity of the resulting conjugate mixture.
The solubility and stability of the conjugate.
The conformational integrity of the conjugated biomolecule.
Potential for aggregation.
How the linker affects the interaction of the conjugated ligand with its target.
Developing accurate predictive models requires experimental data to train and validate the models. As more data becomes available on conjugates utilizing this compound or structurally similar linkers, the accuracy and utility of these predictive analytics approaches will increase, facilitating the rational design and development of novel bioconjugates.
Interactive Data Tables
Below are example interactive tables illustrating potential data that could be generated or analyzed through computational studies related to this compound conjugates or similar systems. (Note: The specific numerical values in these tables are illustrative and would be derived from actual computational studies).
Table 1: Predicted Interaction Energies of Linker Conformations with a Model Surface
| Linker Conformation | Interaction Energy (kcal/mol) | Description |
| Extended | -5.2 | Fully stretched |
| Folded (near N-Me) | -7.1 | Folded near N-methyl |
| Folded (near PEG) | -6.5 | Folded within PEG |
Table 2: Influence of Linker Type on Conjugation Efficiency (Illustrative Data based on related studies)
| Linker Type | Nucleophile Type | Coupling Efficiency (%) |
| PEG Linker (e.g., PEG2) | N-methyl Amine | 45 |
| Alkyl Linker | N-methyl Amine | 78 |
| PEG Linker (e.g., PEG2) | Primary Amine | 85 |
Analytical and Spectroscopic Characterization Methodologies in Research of Fmoc Nme Peg2 Acid and Its Conjugates
Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC)
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the purity of Fmoc-NMe-PEG2-acid and for the purification of synthesized conjugates. HPLC separates compounds based on their differential interactions with a stationary phase and a mobile phase, allowing for the detection and quantification of impurities.
For Fmoc-protected amino acids and PEGylated compounds, reversed-phase HPLC (RP-HPLC) is commonly used. This technique utilizes a non-polar stationary phase and a polar mobile phase, often consisting of a gradient of water and an organic solvent (such as acetonitrile), typically with a small percentage of an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape and separation broadpharm.com. The presence of the UV-active Fmoc group allows for detection using a UV detector, typically at wavelengths around 260-280 nm.
HPLC analysis provides a purity percentage, which is critical for ensuring the quality of the starting material for subsequent reactions, such as peptide synthesis or conjugation. High purity of Fmoc-amino acid building blocks, often exceeding 99%, is considered essential for achieving high yields and purer final peptide products in solid-phase peptide synthesis (SPPS) nih.govnih.gov. Impurities in Fmoc-amino acids, which can arise during their synthesis, may lead to unwanted byproducts in the final conjugate, complicating purification nih.gov.
HPLC is also used to monitor the progress of reactions involving this compound, such as the coupling of its carboxylic acid group to an amine or the deprotection of the Fmoc group. By analyzing aliquots from the reaction mixture at different time points, researchers can track the consumption of the starting material and the formation of the product. Preparative HPLC can be employed for the isolation and purification of the desired this compound conjugate from reaction mixtures containing unreacted starting materials, reagents, and byproducts.
Spectroscopic Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry)
Spectroscopic techniques are fundamental for confirming the chemical structure of this compound and its conjugates. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the most widely used methods for this purpose.
NMR Spectroscopy: NMR provides detailed information about the atomic structure and connectivity of a molecule by analyzing the magnetic properties of atomic nuclei, most commonly hydrogen (¹H) and carbon (¹³C). For this compound, ¹H NMR is particularly useful for confirming the presence of characteristic proton signals from the Fmoc group (aromatic protons and the fluorenyl methane (B114726) proton), the N-methyl group, and the ethylene (B1197577) glycol units of the PEG chain ambeed.com. The chemical shifts and integration of these signals provide strong evidence for the proposed structure. Suppliers often provide NMR data to confirm the identity and quality of Fmoc-PEG linkers.
Mass Spectrometry: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight of a compound. This is essential for confirming the identity of this compound (theoretical molecular weight 413.470 g/mol ) and its conjugates. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS) are commonly applied to PEGylated compounds ambeed.com. MALDI-TOF MS is particularly useful for determining the molecular weight distribution of PEG chains, although this compound contains a short, discrete PEG2 unit rather than a polydisperse polymer. The mass spectrum shows a peak corresponding to the molecular ion (often protonated or deprotonated) and potentially fragment ions that can provide additional structural information.
Thermal Analysis for Quantifying Functionalization (e.g., Thermogravimetric Analysis - TGA)
Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique can be valuable for quantifying the amount of organic material, such as this compound or its conjugates, that has been successfully immobilized onto a solid support or incorporated into a material.
In TGA, the sample is heated, and as the temperature increases, volatile components and organic moieties decompose and are lost as gases, resulting in a decrease in the sample's mass. The percentage of mass loss over a specific temperature range can be correlated to the amount of the organic molecule present. For example, TGA has been used to assess the amount of Fmoc-amino acid-PEG complexes adsorbed onto carbon nanotubes by measuring the weight loss corresponding to the decomposition of the organic component at elevated temperatures. By comparing the TGA profile of the modified material to that of the unmodified support and the pure organic compound, the loading efficiency or functionalization density can be determined.
Surface Characterization Techniques for Functionalized Materials (e.g., ToF-SIMS, XPS)
When this compound is used to functionalize surfaces or materials, surface-sensitive analytical techniques are required to confirm the presence and distribution of the molecule on the outermost layers. Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) and X-ray Photoelectron Spectroscopy (XPS) are powerful tools for this purpose.
ToF-SIMS: ToF-SIMS is a surface analysis technique that provides detailed molecular and elemental information from the top few nanometers of a material surface. It works by bombarding the surface with a pulsed primary ion beam, causing the emission of secondary ions that are then detected by a time-of-flight mass analyzer. ToF-SIMS can detect characteristic fragment ions derived from this compound and its conjugates, confirming their presence on the surface. The technique can also provide chemical images showing the lateral distribution of these species on the surface. Furthermore, with dual beam depth profiling, ToF-SIMS can be used to analyze the distribution of the functionalized molecule beneath the surface. Characteristic signals, such as those corresponding to the ethylene glycol repeating unit or fragments of the Fmoc group, can be monitored to confirm successful functionalization.
XPS: XPS, also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a quantitative spectroscopic technique that measures the elemental composition and chemical states of elements on the surface of a material (typically the top 1-10 nm). XPS works by irradiating the surface with X-rays, causing the emission of photoelectrons with characteristic kinetic energies that are then analyzed. The binding energies of these photoelectrons are specific to each element and its chemical environment. XPS can detect the elements present in this compound (Carbon, Hydrogen, Nitrogen, Oxygen) and its conjugates. The presence of nitrogen, for instance, can be used to confirm the successful immobilization of a peptide or other amine-containing molecule conjugated to this compound onto a surface. Changes in the core level spectra of elements like carbon, nitrogen, and oxygen can provide insights into the chemical bonding and functional groups present on the surface after functionalization. XPS has been used to confirm the presence of peptide sequences on polymer surfaces, indicated by an increase in the nitrogen/carbon ratio.
These analytical and spectroscopic techniques, used individually or in combination, provide a comprehensive suite of tools for the characterization of this compound and its conjugates, enabling researchers to confirm their identity, assess their purity, and evaluate their incorporation into more complex structures and materials.
Emerging Research Directions and Future Perspectives
Novel Bioconjugation Strategies Employing Fmoc-NMe-PEG2-acid
The bifunctional nature of this compound makes it a valuable component in novel bioconjugation strategies. The protected methylamine (B109427) and activated carboxylic acid termini offer distinct handles for coupling to biomolecules such as peptides, proteins, or nucleic acids, as well as to synthetic molecules. The ability to selectively deprotect the Fmoc group post-coupling allows for subsequent conjugation steps, enabling the construction of more complex architectures. This orthogonal reactivity is particularly useful in multi-step synthesis where control over reaction sites is critical. While specific detailed research findings solely focused on novel strategies exclusively employing this compound are still emerging in readily available literature, the compound's structural features and reactivity are directly applicable to established and developing bioconjugation techniques. For instance, the carboxylic acid can be activated for coupling to lysine (B10760008) residues on proteins or the N-terminus of peptides, while the deprotected methylamine can react with activated carboxylic acids, aldehydes, or other electrophilic handles on a second molecule. The PEG spacer helps to increase the hydrodynamic volume of conjugated molecules, potentially improving their solubility and reducing aggregation and non-specific binding. Similar PEGylated amino acids have been developed and incorporated into solid-phase peptide synthesis, highlighting the compatibility of such linkers with standard bioconjugation methodologies biochempeg.com.
Advanced Applications in Targeted Delivery Systems (General Research Concept)
This compound is relevant to the development of advanced targeted delivery systems, primarily through its utility as a linker in the construction of complex molecular conjugates. PEG linkers, including those with PEG2 units, are widely used to conjugate targeting moieties (such as antibodies, peptides, or aptamers) to therapeutic or diagnostic agents creative-biolabs.com. This conjugation aims to enhance the specificity of delivery to desired cells or tissues, thereby increasing efficacy and potentially reducing off-target effects. This compound's structure allows it to serve as a flexible spacer between the targeting ligand and the payload. Furthermore, this compound is explicitly mentioned as a PEG-based linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) medkoo.com. PROTACs represent a class of molecules designed to induce the degradation of specific target proteins by recruiting them to an E3 ubiquitin ligase. In this context, this compound can form part of the linker connecting the ligand for the target protein and the ligand for the E3 ligase, influencing the spatial orientation and interaction between the two proteins. The hydrophilic nature of the PEG chain can also improve the solubility and pharmacokinetic properties of the resulting conjugate, which is beneficial for systemic administration in targeted delivery applications creative-biolabs.com. While specific detailed data tables on the performance of targeted delivery systems solely utilizing this compound as the linker were not found in the provided search results, its chemical structure and reported use in PROTAC synthesis underscore its potential in this domain.
Role in the Development of Next-Generation Chemical Probes and Tools
Chemical probes and tools are essential for investigating biological processes and target validation. This compound, or closely related Fmoc-PEG2-acid linkers, play a role in the synthesis of such molecules by providing a means to attach reporter groups, affinity tags, or other functional moieties to a core structure. For example, Fmoc-PEG2-acid has been utilized in the synthesis of fluorescent chemical probes, where it served as a linker to attach a fluorescent tag to a molecule of interest. The Fmoc protecting group allows for the probe to be synthesized on a solid support or in solution, with the fluorescent tag or other functional group being introduced after deprotection of the amine. The PEG spacer in this compound can help to improve the solubility of the probe and reduce non-specific interactions, leading to better signal-to-noise ratios in biological assays. The ability to incorporate a methyl group on the nitrogen might offer subtle differences in properties compared to the non-methylated version, which could be explored in the design of next-generation probes with optimized characteristics.
Q & A
Q. How to resolve contradictions in literature regarding this compound’s role in nanoparticle self-assembly?
- Methodological Answer : Replicate conflicting studies under controlled conditions (e.g., solvent purity, mixing speed). Use cryo-TEM and small-angle X-ray scattering (SAXS) to compare nanostructure morphologies. Apply meta-analysis frameworks to identify confounding variables (e.g., batch effects, analytical methods) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
